molecular formula C17H19ClN5O4P B1678031 Pradefovir CAS No. 625095-60-5

Pradefovir

Cat. No. B1678031
M. Wt: 423.8 g/mol
InChI Key: GWNHAOBXDGOXRR-HJFSHJIFSA-N
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Description

Pradefovir mesylate, also known as MB-06886, Hepavir B, and remofovir mesylate, is an orally administered small molecule compound . It belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir (Hepsera) is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . Pradefovir was designed to specifically target the liver and reduce risks to external tissue, especially the kidneys, while improving results of adefovir .


Synthesis Analysis

The synthesis of Pradefovir involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol . The synthesis includes stereoselective resolution of racemic intermediate 1-(3-chlorophenyl)-1,3-dihydroxypropane through diastereomeric menthone adducts .


Molecular Structure Analysis

Pradefovir has a molecular formula of C17H19ClN5O4P . It is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV) .


Chemical Reactions Analysis

Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .


Physical And Chemical Properties Analysis

Pradefovir has a molecular weight of 519.896 . It is a small molecule and is highly stable in both plasma and tissues .

Scientific Research Applications

1. Pradefovir in Chronic Hepatitis B Treatment

Pradefovir is a liver-targeted prodrug of adefovir, developed for enhanced antiviral activity with reduced systemic toxicities. A study by Zhang et al. (2019) found it to be well-tolerated in treating chronic hepatitis B (CHB), showing superior decline in HBV DNA levels compared to tenofovir disoproxil fumarate at higher doses.

2. Pharmacokinetics and Pharmacodynamics

Research led by Xiao et al. (2016) developed a method for quantifying pradefovir and its metabolites in HBV patient serum, crucial for understanding its pharmacokinetics and pharmacodynamics. This method was applied in a Phase 2 clinical trial.

3. Phase 2 Clinical Trials

A study by Gao et al. (2021) compared the efficacy and safety of various doses of pradefovir against tenofovir disoproxil fumarate in a Phase 2 trial. It reported comparable reductions in HBV DNA levels with a good safety profile.

4. Liver-Targeted Prodrug Development

Pradefovir has been highlighted as a liver-targeted prodrug using HepDirect technology, designed specifically for HBV infection treatment. Tillmann (2007) and Erion et al. (2006) discuss the development and potential benefits of this technology in enhancing drug efficacy and safety.

5. Pharmacogenetics and Adverse Effects

Research into the pharmacogenetics of pradefovir was conducted by Ding et al. (2017), focusing on the tolerability and adverse effects of pradefovir in various dosages. This study is significant for understanding individual variations in drug response.

6. Bioavailability Studies

The bioavailability of pradefovir was studied by Xiao et al. (2016), focusing on its absorption and liver extraction. This research is crucial for optimizing dosage andunderstanding the drug's efficacy.

7. Metabolic Activation and Interaction with Enzymes

A study conducted by Lin et al. (2006) evaluated the metabolic activation of pradefovir to PMEA, identifying CYP3A4 as a key enzyme in this process. This study also explored pradefovir's potential as an inhibitor or inducer of various enzymes, providing insights into drug interactions and metabolism.

8. Enhanced Delivery to the Liver

Research by Reddy et al. (2008) focused on enhancing the delivery of adefovir to the liver via pradefovir. This study highlighted the potential for improved therapeutic index and reduced kidney exposure.

9. Clinical Trials and Implications for Treatment Guidelines

The effectiveness of pradefovir in clinical trials, including its implications for treatment guidelines, was discussed by Gish (2005). This research helps inform clinical practice and future research directions in the treatment of chronic hepatitis B.

10. Pharmacokinetics in Healthy Volunteers

A study by Lin et al. (2005) evaluated the pharmacokinetics of pradefovir in healthy volunteers. This study provides essential data for understanding the drug's behavior in the human body, which is critical for dose optimization.

11. Oral Antiretroviral Therapy in Chronic Hepatitis B

The role of pradefovir in oral antiretroviral therapy for chronic hepatitis B was reviewed by Hynicka et al. (2010), highlighting its place among other antiviral agents and exploring future treatment strategies.

properties

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNHAOBXDGOXRR-HJFSHJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870372
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pradefovir

CAS RN

625095-60-5
Record name Pradefovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradefovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRADEFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
LA Sorbera, N Serradell, J Bolos - Drugs of the Future, 2007 - access.portico.org
Adefovir dipivoxil is the oral prodrug of adefovir, an acyclic phosphonate analogue of adenine that is effective against hepatitis B virus (HBV) but poorly absorbed. Adefovir dipivoxil is …
Number of citations: 12 access.portico.org
KR Reddy, MC Matelich, BG Ugarkar… - Journal of medicinal …, 2008 - ACS Publications
… The lead prodrug (14, MB06866, pradefovir), identified from a variety of in vitro and in vivo … pradefovir exhibiting a 12-fold improvement in the liver/kidney ratio over adefovir dipivoxil. …
Number of citations: 115 pubs.acs.org
C Lin, C Xu, A Teng, LT Yeh… - The Journal of Clinical …, 2005 - Wiley Online Library
… ) of pradefovir and PMEA increased with the dose of pradefovir. The ratio of PMEA to pradefovir … Renal clearance of pradefovir (18–31 L/h) increased with the dose of pradefovir and was …
Number of citations: 33 accp1.onlinelibrary.wiley.com
C Lin, C Fang, S Benetton, G Xu… - Antimicrobial agents and …, 2006 - Am Soc Microbiol
… isozyme catalyzing the conversion of pradefovir to PMEA. Pradefovir was converted to PMEA … 3A4 significantly inhibits the conversion of pradefovir to PMEA in human liver microsomes, …
Number of citations: 30 journals.asm.org
H Zhang, M Wu, X Zhu, C Li, X Li, W Jin, D Zhang… - Antiviral Research, 2020 - Elsevier
… The antiviral activity of pradefovir was greater after pradefovir … Pradefovir is a liver targeted novel prodrug of adefovir (PMEA) … , and antiviral activity of pradefovir in patients with chronic …
Number of citations: 14 www.sciencedirect.com
Y Gao, F Kong, X Song, J Shang, L Yao… - Clinical Infectious …, 2022 - academic.oup.com
… Pradefovir is a liver-targeted prodrug … pradefovir (30, 45, 60, or 75 mg) versus tenofovir disoproxil fumarate (TDF; 300 mg) and aimed to identify the most appropriate dose of pradefovir …
Number of citations: 8 academic.oup.com
Y Ding, H Zhang, X Li, C Li, G Chen, H Chen… - Hepatology …, 2017 - Springer
… h after single dose of pradefovir, indicating rapid hepatic conversion of pradefovir to PMEA. … to 30 h, three times that of pradefovir. With increasing doses of pradefovir from 10 to 60 mg …
Number of citations: 14 link.springer.com
HL Tillmann - Current opinion in investigational drugs (London …, 2007 - europepmc.org
Metabasis Therapeutics Inc (previously Ribapharm Inc) is developing pradefovir, an oral liver-targeting prodrug of adefovir developed using its HepDirect technology, for the potential …
Number of citations: 31 europepmc.org
Q Xiao, D Wang, W Yang, L Chen, Y Ding… - … of Chromatography B, 2016 - Elsevier
… of once daily ascending oral doses of pradefovir for 28 days in HBV patient. … of pradefovir, PMEA and tenofovir in human serum was needed to study the pharmacokinetic of pradefovir, …
Number of citations: 9 www.sciencedirect.com
Q Xiao, W Yang, D Wang, L Chen, L Yuan, Y Ding… - Xenobiotica, 2016 - Taylor & Francis
… oral bioavailability of pradefovir in rats by comparing pradefovir plasma exposure level after … mg/kg pradefovir as an iv bolus dose via a tail vein (n = 6) or 10 mg/kg pradefovir as an oral …
Number of citations: 3 www.tandfonline.com

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